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Introduction

In Saccharomyces cerevisiae, the Burl/Bur2 cyclin-dependent kinase (CDK) complex is a
critical regulator of transcription elongation by RNA Polymerase Il (Pol Il). As a functional
homolog of the human positive transcription elongation factor b (P-TEFb) complex, which
contains Cdk9, Burl plays a central role in coordinating the transcriptional machinery with co-
transcriptional processes such as histone modification and mRNA processing.[1][2] The Burl
kinase, forming a complex with its cyclin partner Bur2, is recruited to the early elongation
complex and travels with Pol Il along the gene body.[1][3] Its kinase activity is essential for
yeast viability and is implicated in a multitude of cellular processes, including chromatin
remodeling, histone modification, and the DNA damage response.[4] Understanding the
specific substrates of Burl is paramount to elucidating the molecular mechanisms by which it
governs these fundamental aspects of gene expression and cell biology. This guide provides a
comprehensive overview of the known substrates of Burl, the experimental methodologies
used for their identification, and the signaling pathways they regulate.

Core Substrates of the Burl Kinase

The essential function of Burl is executed through the phosphorylation of a select group of
protein substrates. These phosphorylation events act as molecular switches that trigger
downstream cellular activities. The primary substrates identified to date are central figures in
transcription elongation and chromatin biology.
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Spt5: The Key Elongation Factor

Spt5, the yeast homolog of the human DRB sensitivity-inducing factor (DSIF), is arguably the
most critical substrate of Burl for transcription elongation. Spt5 forms a complex with Spt4 and
associates with the elongating Pol Il complex. Burl phosphorylates the C-terminal region
(CTR) of Spt5, which consists of multiple repeats of the consensus sequence S[T/A]JWGG[A/Q)].

e Functional Consequences of Phosphorylation:

o Recruitment of the Pafl Complex: Phosphorylation of the Spt5-CTR by Burl is a
prerequisite for the recruitment of the Polymerase-Associated Factor 1 (Pafl) complex to
the transcription elongation machinery.

o Histone Modifications: The recruitment of the Pafl complex is, in turn, necessary for
subsequent histone modifications, including the monoubiquitination of histone H2B on
lysine 123 (H2B-K123ub) and the trimethylation of histone H3 on lysines 4 and 36
(H3K4me3 and H3K36me3). These modifications are hallmarks of active transcription and
are crucial for maintaining chromatin architecture.

o Stimulation of Elongation: By facilitating the recruitment of key factors and promoting a
chromatin environment conducive to transcription, Burl-mediated phosphorylation of Spt5
enhances the processivity of Pol Il.

Rad6: The Histone Ubiquitin-Conjugating Enzyme

Rad6 (Ubc2) is an E2 ubiquitin-conjugating enzyme that, in conjunction with the E3 ligase
Brel, is responsible for the monoubiquitination of histone H2B at lysine 120 (in yeast, this
corresponds to K123). Burl directly phosphorylates Rad6 on serine 120 (S120).

» Functional Consequences of Phosphorylation:

o Activation of H2B Monoubiquitination: Phosphorylation of Rad6 at S120 by Burl is a
critical step for its activity toward histone H2B.

o Crosstalk with Histone Methylation: H2B monoubiquitination is a key upstream event
required for the subsequent methylation of histone H3 on lysines 4 and 79, linking Burl
activity directly to the histone modification cascade.
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Rpbl C-Terminal Domain (CTD): A Complex Relationship

Rpbl is the largest subunit of RNA Polymerase Il and features a unique, repetitive C-terminal
domain (CTD). The phosphorylation status of the CTD heptapeptide repeats (YSPTSPS)
changes dynamically throughout the transcription cycle, orchestrating the recruitment of various
factors. While in vitro studies have shown that Burl can phosphorylate the CTD, its in vivo role
is nuanced. Evidence suggests Burl is not the primary kinase for either Serine 2 (Ser2) or
Serine 5 (Ser5) phosphorylation. However, it is believed to augment Ser2 phosphorylation by
the Ctkl kinase complex early in the elongation phase and may also phosphorylate Ser7
residues in promoter-distal regions.

Sch9: A Link to TORC1 and Cell Cycle Control

Expanding its role beyond transcription, Burl has been shown to function in parallel with the
Target of Rapamycin Complex 1 (TORCL1) pathway to regulate cell cycle progression. Burl
directly phosphorylates the AGC kinase Sch9, a key downstream effector of TORC1.

e Functional Consequences of Phosphorylation:

o Cell Cycle Progression: Both Burl and TORC1 are required for the full activation of Sch9,
which in turn promotes the G1-to-S phase transition. This finding reveals that Burl
integrates nutrient-sensing and cell growth signals with the cell division cycle.

Other Interactions and Substrates

o Autophosphorylation: Burl is capable of autophosphorylation, which is a common regulatory
mechanism for protein kinases.

o Replication Protein A (RPA): Burl-Bur2 physically interacts with the single-stranded DNA-
binding protein RPA. This interaction, mediated by the C-terminus of Burl, is important for
maintaining genome stability during replication stress, suggesting a role for Burl in the DNA
damage response.

o Histone H3: Early genetic studies identified a link between BUR1 and HHT1 (encoding
histone H3), suggesting Burl activity influences chromatin structure. This connection is now
understood to be mediated primarily through the Rad6/H2B and Spt5/Paf1C pathways that
lead to H3 methylation.
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Data Presentation: Summary of Burl Substrates

Substrate

Phosphorylation
Site(s)

Downstream

Key References
Effect(s)

Spts

C-Terminal Repeats
(CTR)

Recruitment of Pafl
complex; promotes
H2B-K123ub,
H3K4me3, and
H3K36me3; enhances
transcription

elongation.

Rad6

Serine 120 (S120)

Required for histone
H2B-K123
monoubiquitination by
the Rad6/Brel

complex.

Rpbl CTD

Serine 2
(augmenting), Serine
7

Contributes to the
pattern of CTD
phosphorylation
during elongation,
potentially influencing
recruitment of mMRNA

processing factors.

Sch9

Multiple sites (some
shared with TORC1)

Activation of Sch9
kinase activity;
promotes G1-S cell

cycle progression.

Burl

Not specified

Autophosphorylation;
likely involved in self-

regulation.

Signaling Pathways and Logical Relationships

Burl kinase acts as a central node, translating its recruitment to elongating Pol Il into a

cascade of downstream phosphorylation events. These events are logically ordered and
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functionally interconnected, ensuring the proper coordination of transcription with chromatin

modification.
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Caption: The Burl signaling pathway in yeast transcription and cell cycle control.
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This diagram illustrates that Burl, recruited to the Ser5-phosphorylated CTD of Pol II,
phosphorylates key substrates like Spt5 and Rad6. This initiates a cascade involving Paf1C
recruitment and histone H2B ubiquitination, which converge to promote histone H3 methylation
and efficient transcription elongation. A distinct branch shows Burl's role in cell cycle
progression via Sch9 phosphorylation.

Experimental Protocols

The identification and characterization of Burl substrates have relied on a combination of
genetic, biochemical, and proteomic approaches.

In Vitro Kinase Assay

This method directly tests if a protein of interest can be phosphorylated by Burl in a controlled
environment.

» Objective: To determine if a purified protein is a direct substrate of Burl kinase.
o Methodology:

o Kinase Preparation: The Burl-Bur2 complex is typically immunoprecipitated from yeast
cell lysates using an epitope tag (e.g., HA, TAP) on Burl or Bur2. The immunoprecipitate,
bound to beads (e.g., Protein A/G-agarose), serves as the kinase source.

o Substrate Preparation: The putative substrate protein is expressed and purified, often as a
recombinant fusion protein (e.g., GST-Spt5, HA-CTD).

o Reaction: The immunoprecipitated kinase is incubated with the purified substrate in a
kinase buffer containing ATP. Critically, the ATP is radiolabeled with 32P on the gamma
phosphate ([y-32P]ATP).

o Detection: The reaction products are separated by SDS-PAGE. The gel is dried and
exposed to autoradiography film or a phosphorimager screen. A band corresponding to the
molecular weight of the substrate protein indicates that it has been phosphorylated.

o Controls: A mock immunoprecipitation (using a strain without the epitope tag) and a
reaction without substrate are run in parallel to control for non-specific phosphorylation
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and kinase autophosphorylation.

Analog-Sensitive Kinase Approach for In Vivo Substrate
Identification

This powerful chemical-genetic technique allows for the specific inhibition of Burl inside living
cells, enabling the identification of direct, endogenous substrates on a proteome-wide scale.
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Caption: Workflow for identifying Burl substrates using the analog-sensitive kinase method.
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» Objective: To identify direct substrates of Burl in vivo by specifically inhibiting its activity.
» Methodology:

o Strain Engineering: A burl-as ("analog-sensitive") allele is created, in which a bulky
"gatekeeper" residue in the ATP-binding pocket is mutated to a smaller one (e.g., glycine).
This engineered kinase functions normally with ATP but is uniquely sensitive to inhibition
by bulky, cell-permeable ATP analogs (like 1-NM-PP1) that do not inhibit wild-type kinases.

o Cell Culture and Inhibition: The burl-as yeast strain is grown and split into two cultures.
One is treated with the ATP analog inhibitor, and the other is treated with a vehicle control
(DMSO).

o Proteomics: After a short incubation, cells are harvested, and proteins are extracted. The
proteome is digested into peptides.

o Phosphopeptide Enrichment: Phosphopeptides are enriched from the total peptide mixture
using techniques like Titanium Dioxide (TiOz2) or Immobilized Metal Affinity
Chromatography (IMAC).

o Mass Spectrometry: The enriched phosphopeptides are analyzed by liquid
chromatography-tandem mass spectrometry (LC-MS/MS).

o Data Analysis: The abundance of each identified phosphopeptide is quantified in both the
inhibitor-treated and control samples. A significant reduction in a specific phosphopeptide's
signal upon Burl inhibition is strong evidence that it represents a direct physiological
substrate.

Chromatin Immunoprecipitation (ChiP)

ChIP is used to determine the genomic location of Burl and its substrates, providing spatial
context to its function during transcription.

» Objective: To map the association of Burl or its substrates with specific regions of genes
(e.g., promoters, open reading frames).

o Methodology:
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o Cross-linking: Yeast cells are treated with formaldehyde to create covalent cross-links
between proteins and DNA, freezing their interactions in vivo.

o Chromatin Shearing: Cells are lysed, and the chromatin is sheared into small fragments
(typically 200-500 bp) by sonication or enzymatic digestion.

o Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the
protein of interest (e.g., anti-HA for HA-tagged Burl). The antibody-protein-DNA
complexes are captured on beads.

o Reversal and Purification: The cross-links are reversed by heating, and the associated
DNA is purified.

o Quantification: The amount of purified DNA corresponding to specific genomic loci is
guantified using quantitative PCR (gPCR) or mapped genome-wide using high-throughput
sequencing (ChlP-seq). An increase in signal at a particular gene relative to a control
region indicates the protein's presence.

Conclusion and Future Perspectives

The Burl kinase is a multifaceted enzyme that extends its regulatory reach from the core
transcription elongation machinery to the dynamic chromatin template and even to fundamental
cell cycle control pathways. Its phosphorylation of key substrates—most notably Spt5 and
Rad6—provides a direct mechanistic link between the passage of RNA Polymerase Il and the
establishment of histone modification patterns that define active genes. The discovery of its
role in phosphorylating Sch9 further broadens its function, placing it at the crossroads of gene
expression, cell growth, and proliferation.

For drug development professionals, the homology of Burl to human Cdk9 suggests that
insights from the yeast system can inform the study of P-TEFD, a target of interest in cancer
therapy. Furthermore, as an essential kinase, Burl itself represents a potential target for novel
antifungal agents. Future research, driven by advanced phosphoproteomics and structural
biology, will undoubtedly uncover additional substrates and provide a more detailed
understanding of how Burl's activity is regulated, offering new avenues for therapeutic
intervention.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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